REACTION_CXSMILES
|
N.C([S:5][CH2:6][CH:7]([CH3:20])[C:8]([N:10]([CH:15]1[CH2:19][CH2:18][CH2:17][CH2:16]1)[CH2:11][C:12]([OH:14])=[O:13])=[O:9])(=O)C>>[SH:5][CH2:6][CH:7]([CH3:20])[C:8]([N:10]([CH:15]1[CH2:19][CH2:18][CH2:17][CH2:16]1)[CH2:11][C:12]([OH:14])=[O:13])=[O:9]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
N-(3-acetylthio-2-methylpropanoyl)-N-cyclopentylglycine
|
Quantity
|
10.4 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)SCC(C(=O)N(CC(=O)O)C1CCCC1)C
|
Type
|
CUSTOM
|
Details
|
stirred for 30 more minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISSOLUTION
|
Details
|
The residue was redissolved in ethyl acetate (400 ml)
|
Type
|
WASH
|
Details
|
was washed with 5% aqueous sodium bisulfate (3×150 ml)
|
Type
|
CUSTOM
|
Details
|
The organic portion was then removed
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude material was further purified by HPLC with ethyl acetate, toluene, hexane, acetic acid (50:25:50:2) as the eluent
|
Name
|
|
Type
|
product
|
Smiles
|
SCC(C(=O)N(CC(=O)O)C1CCCC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |